molecular formula C18H18ClFN2O B15131444 2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone

2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone

Cat. No.: B15131444
M. Wt: 332.8 g/mol
InChI Key: KOSASCSABJNQSH-UHFFFAOYSA-N
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Description

2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone is a complex organic compound that features a pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with the pyrrolo[3,2-b]pyridine intermediate.

    Chlorination and Ketone Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone group.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: The major product is the corresponding alcohol.

    Substitution: A variety of substituted derivatives can be formed, depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutics: Research is ongoing into its potential as a therapeutic agent for various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(4-fluorobenzyl)benzimidazole
  • 2-chloro-6-fluorobenzyl chloride

Uniqueness

The unique combination of the pyrrolo[3,2-b]pyridine core with the 4-fluorobenzyl and ethanone groups distinguishes this compound from its analogs. This unique structure imparts specific chemical and biological properties that are of interest in various fields of research.

Properties

Molecular Formula

C18H18ClFN2O

Molecular Weight

332.8 g/mol

IUPAC Name

2-chloro-1-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]ethanone

InChI

InChI=1S/C18H18ClFN2O/c1-18(2)11-22(16(23)9-19)15-8-13(10-21-17(15)18)7-12-3-5-14(20)6-4-12/h3-6,8,10H,7,9,11H2,1-2H3

InChI Key

KOSASCSABJNQSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1N=CC(=C2)CC3=CC=C(C=C3)F)C(=O)CCl)C

Origin of Product

United States

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